6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one
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Overview
Description
6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the benzofuran ring adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This method utilizes difluoromethyl radicals generated from difluoromethylborates or other difluoromethylating agents under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H. The process is designed to be operationally simple and metal-free, ensuring good functional group tolerance and minimizing the need for handling sensitive metal complexes .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve mild temperatures and neutral or slightly basic environments .
Major Products Formed
Major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted benzofuran derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one has a wide range of scientific research applications:
Biology: The compound’s difluoromethyl group enhances its biological activity, making it a useful probe in biochemical studies.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one involves the interaction of its difluoromethyl group with biological targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The benzofuran ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: This compound also features a difluoromethyl group and a heterocyclic ring, making it structurally similar to 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one.
Difluoromethylated pyrazoles: These compounds share the difluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific combination of the difluoromethyl group and the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H10F2O2/c1-5-4-14-8-3-6(10(11)12)2-7(13)9(5)8/h4,6,10H,2-3H2,1H3 |
InChI Key |
FKEKIKCGNQDTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)CC(C2)C(F)F |
Origin of Product |
United States |
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